2,4-Diamino-6-methyl-7-hydroxypteridine
Übersicht
Beschreibung
“2,4-Diamino-6-methyl-7-hydroxypteridine” is an organic compound with the molecular formula C7H8N6O . It belongs to the class of organic compounds known as pteridines and pterins . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,4-diamino-6-hydroxymethylpteridine involves the coupling of 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide with ethyl N-(p-methylamino)-benzoyl-L-glutamate to produce the phosphazino derivative of methotrexate ester. Subsequently, the phosphazino and ester groups are hydrolyzed to produce the free methotrexate .
Molecular Structure Analysis
The molecular structure of “2,4-Diamino-6-methyl-7-hydroxypteridine” consists of a pteridine ring system with a nitrogen atom directly attached in position 4 . The molecular weight of this compound is 192.18 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Diamino-6-methyl-7-hydroxypteridine” include a density of 2.0±0.1 g/cm³, a molar refractivity of 46.4±0.5 cm³, and a molar volume of 97.1±7.0 cm³ . It also has a polar surface area of 119 Ų and a polarizability of 18.4±0.5 10^-24 cm³ .
Wissenschaftliche Forschungsanwendungen
Chemical and Enzymatic Reactions Study : It serves as a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969).
Catabolite in Chemotherapy : Identified as a new class of catabolites of the chemotherapy drug methotrexate, suggesting its formation through intestinal bacterial action during enterohepatic circulation (Dhondt et al., 1991).
Heterocyclic Studies : Used in the study of heterocyclic compounds, particularly in reactions involving ring-opening of 4-hydroxypteridine derivatives (Clark & Neath, 1966).
Antimalarial and Antitumor Research : Explored for potential antimalarial and antitumor properties, especially in the synthesis of new 6,7-disubstituted pteridines (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Hydroxylamine Reactions : Investigated for its reactions with hydroxylamine, contributing to understanding the cleavage and recyclization processes in pteridine chemistry (Clark & Neath, 1968).
Synthesis of Acylmethylpteridines : Utilized in the synthesis of 6- and 7-(acylmethyl)pteridines, which are important for the study of the structure and properties of these compounds (Abdel-Hady, Badawy, Mosselhi, & Ibrahim, 1985).
Methotrexate Metabolism Study : Plays a role in the study of methotrexate metabolism, aiding in understanding the biotransformation of this significant chemotherapeutic agent (Johns & Loo, 1967).
Antiviral Activity : Involved in the synthesis of acyclic nucleoside phosphonate analogues with potential antiviral activity (Hocková et al., 2003).
Antifolate Antimalarials Research : Explored as precursors in the de novo synthesis of antifolates, a novel class of antimalarials (Nduati, Hunt, Kamau, & Nzila, 2005).
Exploration of Binding Modes to Enzymes : Analyzed for its binding to enzymes like dihydrofolic reductase and thymidylate synthetase, crucial in understanding drug interactions (Baker & Ho, 1964).
Safety and Hazards
When handling “2,4-Diamino-6-methyl-7-hydroxypteridine”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
2,4-diamino-6-methyl-8H-pteridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYAWDHZICEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172681 | |
Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-methyl-7-hydroxypteridine | |
CAS RN |
19152-92-2 | |
Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC33414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.